molecular formula C7H5F3N2S B13076856 3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole

3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole

Katalognummer: B13076856
Molekulargewicht: 206.19 g/mol
InChI-Schlüssel: GLXBNIGDYPJBIZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole can be synthesized using thiourea, acetone (or trifluoroacetone), and α-bromoacetophenone as starting materials . The reaction typically involves the following steps:

    Condensation Reaction: Thiourea reacts with acetone (or trifluoroacetone) to form an intermediate.

    Cyclization: The intermediate undergoes cyclization with α-bromoacetophenone to form the imidazo[2,1-b]thiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like Grignard reagents and organolithium compounds facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Wirkmechanismus

The mechanism of action of 3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of these targets, modulating their activity and leading to various biological effects. For example, some derivatives inhibit protein kinases, which play a crucial role in cell signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound particularly valuable in applications requiring specific photoluminescent characteristics and biological activities.

Eigenschaften

Molekularformel

C7H5F3N2S

Molekulargewicht

206.19 g/mol

IUPAC-Name

3-methyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole

InChI

InChI=1S/C7H5F3N2S/c1-4-3-13-6-11-5(2-12(4)6)7(8,9)10/h2-3H,1H3

InChI-Schlüssel

GLXBNIGDYPJBIZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CSC2=NC(=CN12)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.